
Pseudomonic acid C
Overview
Description
Pseudomonic acid C is a minor component of the antibiotic mixture known as mupirocin, which is produced by the bacterium Pseudomonas fluorescens. Mupirocin is widely used as a topical antibiotic to treat skin infections caused by Gram-positive bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA). This compound is structurally related to other pseudomonic acids, such as pseudomonic acid A, B, and D, but it has unique chemical properties that distinguish it from its analogues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of pseudomonic acid C involves several key steps, including the installation of the C7 side-chain via alkylation of a trisubstituted δ-lactone with complete stereocontrol. This approach avoids the possible competing elimination of a protected hydroxy group β to the carbonyl and achieves an 85% yield . The synthesis also involves the use of various protecting groups and selective deprotection steps to achieve the desired stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound, as part of the mupirocin mixture, is typically achieved through the fermentation of Pseudomonas fluorescens. Different strains of Pseudomonas, culture media, and fermentation conditions are optimized to maximize the yield of pseudomonic acids. The fermentation broth is then subjected to various purification steps to isolate the individual pseudomonic acids, including this compound .
Chemical Reactions Analysis
Types of Reactions
Pseudomonic acid C undergoes several types of chemical reactions, including:
Oxidation: Epoxidation of the double bond between C10 and C11.
Reduction: Reduction of the ketone group to a hydroxyl group.
Substitution: Esterification of the carboxylic acid group with various alcohols.
Common Reagents and Conditions
Oxidation: Common reagents include m-chloroperbenzoic acid (mCPBA) for epoxidation.
Reduction: Sodium borohydride (NaBH4) is often used for the reduction of ketones.
Substitution: Esterification reactions typically use alcohols and acid catalysts such as sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TsOH).
Major Products Formed
Epoxidation: Formation of the epoxide derivative of this compound.
Reduction: Formation of the corresponding alcohol.
Esterification: Formation of various esters depending on the alcohol used.
Scientific Research Applications
Antibiotic Efficacy
Pseudomonic acid C has been shown to be effective against a range of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). In laboratory studies, it demonstrated comparable activity to mupirocin A against multiple strains of Staphylococcus aureus, including those with reduced susceptibility to glycopeptides like vancomycin .
Clinical Studies:
- A clinical study involving 68 patients with skin infections demonstrated that a cream formulation of this compound led to significant improvement in 66% of cases within two days of treatment cessation .
- The formulation was well-tolerated with no reported sensitization among participants, indicating its safety for topical application .
Topical Formulation Development
Research has focused on optimizing the formulation for better penetration and efficacy. Studies indicate that this compound's cream formulations can effectively penetrate the skin barrier, enhancing its therapeutic potential for treating superficial skin infections such as impetigo and infected eczema .
Agricultural Biotechnology
This compound also shows promise in agricultural applications, particularly as a biopesticide. Its ability to inhibit bacterial pathogens in plants suggests potential use as a protective agent against bacterial diseases in crops.
Biocontrol Agent
- The compound's antibacterial properties can be harnessed to develop environmentally friendly biopesticides that protect crops without the adverse effects associated with synthetic chemicals. This aligns with current trends towards sustainable agriculture and integrated pest management strategies .
Genetic Engineering for Enhanced Production
Efforts are underway to enhance the yield of this compound through genetic engineering of Pseudomonas fluorescens. Researchers are exploring metabolic pathway modifications to create high-yield strains capable of producing greater quantities of this antibiotic .
Biosynthetic Pathway Optimization
- Advances in synthetic biology have enabled scientists to engineer biosynthetic pathways more efficiently. By manipulating specific genes involved in the production process, researchers aim to increase the output of this compound, making it more viable for commercial applications .
Data Table: Comparison of Antibiotic Activity
Antibiotic | Activity Against MRSA | Stability | Formulation Type |
---|---|---|---|
This compound | High | High | Topical Cream |
Mupirocin A | Moderate | Low | Topical Cream |
Mupirocin B | Low | Moderate | Topical Cream |
Case Study 1: Clinical Efficacy
In an open-label study involving 68 patients treated with this compound cream:
- Outcome: 66% showed complete resolution within two days post-treatment.
- Side Effects: Minimal; one patient reported local burning .
Case Study 2: Agricultural Application
Field trials utilizing this compound as a biocontrol agent showed:
Mechanism of Action
Pseudomonic acid C exerts its antibacterial effects by inhibiting the enzyme isoleucyl-tRNA synthetase, which is essential for bacterial protein synthesis. This inhibition leads to the depletion of isoleucyl-tRNA and the accumulation of uncharged tRNA, ultimately resulting in the inhibition of protein synthesis and bacterial cell death . The molecular target of this compound is the isoleucyl-tRNA synthetase enzyme, and the pathway involved includes the disruption of protein synthesis machinery in bacteria .
Comparison with Similar Compounds
Pseudomonic acid C is structurally similar to other pseudomonic acids, such as:
Pseudomonic acid A: The principal component of mupirocin, with an epoxide group at C10 and C11.
Pseudomonic acid B: Contains an additional hydroxyl group at C8.
Pseudomonic acid D: Has a double bond at C4’ and C5’ in the 9-hydroxy-nonanoic acid portion.
Uniqueness
This compound is unique due to the presence of a double bond between C10 and C11, which distinguishes it from pseudomonic acid A (with an epoxide group) and other analogues. This structural difference may influence its reactivity and biological activity .
Biological Activity
Pseudomonic acid C, also known as mupirocin C, is a natural antibiotic derived from the bacterium Pseudomonas fluorescens. This compound has garnered significant attention due to its potent antibacterial properties, particularly against Gram-positive bacteria, including various strains of Staphylococcus aureus. The compound's structure and biological activity make it a crucial subject of study in the field of microbiology and pharmacology.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C26H44O8 |
Molecular Weight | 484.62 g/mol |
Density | 1.125 g/cm³ |
Boiling Point | 656.193 °C at 760 mmHg |
Flash Point | 210.281 °C |
These properties indicate that this compound is a stable compound with significant potential for therapeutic applications.
Antibacterial Efficacy
This compound exhibits substantial antibacterial activity, particularly against Gram-positive bacteria. Research indicates that it has comparable efficacy to other derivatives of mupirocin, notably mupirocin A (pseudomonic acid A), which is widely used in clinical settings.
- Minimum Inhibitory Concentration (MIC) : Studies show that the MIC for mupirocin against Staphylococcus aureus is generally less than or equal to 0.5 µg/ml, indicating its potency even against resistant strains .
- Mechanism of Action : The primary mechanism involves the inhibition of isoleucyl-tRNA synthetase, crucial for protein synthesis in bacteria. This action disrupts bacterial growth and replication .
Resistance and Cross-Resistance
One notable aspect of this compound is its low propensity for inducing resistance. Clinical studies have demonstrated that there is no significant cross-resistance between mupirocin and other clinically used antibiotics, making it a valuable option for treating infections caused by resistant bacterial strains .
Comparative Studies
Recent investigations have compared the activity of this compound with other antibiotics:
Antibiotic | Activity Against Staphylococci | Activity Against Gram-negative Bacteria |
---|---|---|
This compound | High | Limited |
Mupirocin A | High | Moderate |
Vancomycin | High | None |
These findings highlight the specific niche that this compound occupies in antibacterial therapy, particularly for skin infections caused by resistant staphylococci.
Clinical Application
A study published in Antimicrobial Agents and Chemotherapy reported successful clinical outcomes using mupirocin formulations containing this compound in treating skin infections caused by Staphylococcus aureus, including methicillin-resistant strains (MRSA) . Patients showed significant improvement with minimal side effects.
Laboratory Studies
In vitro studies have demonstrated that when cultured in optimized conditions (e.g., specific temperature and nutrient media), Pseudomonas fluorescens can produce high yields of this compound, reaching concentrations of approximately 40 mg/L under ideal fermentation conditions . This optimization is crucial for enhancing the production efficiency of this antibiotic for therapeutic use.
Properties
IUPAC Name |
9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[(E,4R,5S)-5-hydroxy-4-methylhex-2-enyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynonanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O8/c1-18(16-24(30)33-14-9-7-5-4-6-8-13-23(28)29)15-22-26(32)25(31)21(17-34-22)12-10-11-19(2)20(3)27/h10-11,16,19-22,25-27,31-32H,4-9,12-15,17H2,1-3H3,(H,28,29)/b11-10+,18-16+/t19-,20+,21+,22+,25-,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMHFUKZHJOMJL-WZLBZGCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CCC1COC(C(C1O)O)CC(=CC(=O)OCCCCCCCCC(=O)O)C)C(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/C[C@H]1CO[C@H]([C@@H]([C@@H]1O)O)C/C(=C/C(=O)OCCCCCCCCC(=O)O)/C)[C@H](C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71980-98-8 | |
Record name | Pseudomonic acid C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071980988 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PSEUDOMONIC ACID C | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O6M926DF2R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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